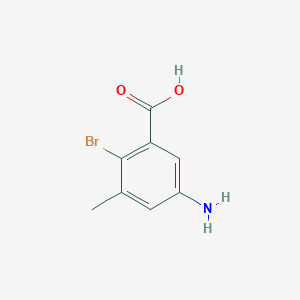

5-Amino-2-bromo-3-methylbenzoic acid

Description

Contextualization within Benzoic Acid Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, widely recognized for their acidic properties and as precursors in the synthesis of numerous organic compounds. The chemical behavior of a substituted benzoic acid is profoundly influenced by the nature and position of its functional groups.

Importance in Synthetic Organic Chemistry

Substituted benzoic acids are valuable intermediates in organic synthesis due to the reactivity of their functional groups. The structure of 5-Amino-2-bromo-3-methylbenzoic acid offers multiple reaction sites. The carboxylic acid can be converted into esters, amides, or acid chlorides. The amino group can undergo acylation, alkylation, or diazotization, leading to a wide array of other functional groups. The bromine atom is a key functional group for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.

This trifunctional nature makes it a potentially valuable scaffold for constructing more complex molecules. For instance, compounds with similar functionalities, like substituted aminophenols and aminobenzoic acids, are used to synthesize high-performance polymers and other advanced materials. dtic.mil The general utility of aminobenzoic acid derivatives as precursors for bioactive molecules is well-documented, with synthetic routes often involving the protection and modification of the amino and carboxylic acid groups to build intricate molecular architectures. nih.govnih.gov

Overview of Current Research Trajectories

While specific studies on this compound are not prominent, the broader class of substituted aminobenzoic acids is the subject of ongoing research, primarily in medicinal chemistry and materials science.

Derivatives of aminobenzoic acids are actively investigated for their biological activities. For example, research has shown that modifying the amino group of 4-aminobenzoic acid can lead to compounds with significant antimicrobial and cytotoxic properties against cancer cell lines. nih.govmdpi.com The structural motif of a substituted aminobenzoic acid is a key component in many pharmacologically active compounds. The ability to systematically modify the substitution pattern allows chemists to perform structure-activity relationship (SAR) studies to optimize the biological efficacy and selectivity of new drug candidates. nih.gov For example, related 2-aminobenzamide (B116534) structures have been developed as potent and selective inhibitors of IKK kinases, which are implicated in inflammatory diseases.

Furthermore, the synthesis of various aminoboronic acid derivatives highlights the role of amino-functionalized acids as crucial synthetic precursors for creating biochemical probes and potential therapeutic agents. rsc.org The development of novel synthetic methods to create diverse libraries of such compounds remains an active area of chemical research. organic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-bromo-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCNQUCVWAASBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661249 | |

| Record name | 5-Amino-2-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121583-46-7 | |

| Record name | 5-Amino-2-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 5 Amino 2 Bromo 3 Methylbenzoic Acid

Retrosynthetic Analysis of the Molecular Scaffold

A retrosynthetic analysis of 5-Amino-2-bromo-3-methylbenzoic acid suggests several viable synthetic disconnections. The primary strategic bond cleavages involve the carbon-bromine and carbon-nitrogen bonds. Functional group interconversion (FGI) is also a key consideration, particularly the conversion of a nitro group to an amino group.

One logical retrosynthetic pathway begins by disconnecting the C-Br bond, leading to the precursor 5-amino-3-methylbenzoic acid. This approach, however, faces challenges in achieving the desired regioselectivity during the subsequent bromination step, as the amino group is a strong activating and ortho-, para-directing group.

A more robust strategy involves disconnecting the C-N bond via FGI, envisioning a nitro group as the precursor to the amine. This leads to the intermediate 2-bromo-3-methyl-5-nitrobenzoic acid. The synthesis of this intermediate can be traced back to simpler, commercially available starting materials such as m-toluic acid or 2-amino-3-methylbenzoic acid. This approach offers better control over the regiochemistry of the substitution reactions.

Exploration of Precursor Chemistry and Starting Materials

The judicious selection of starting materials is paramount for an efficient and scalable synthesis. Several precursors have been explored for the synthesis of this compound, with the most prominent routes originating from m-toluic acid and 2-amino-3-methylbenzoic acid derivatives.

Synthesis from m-Toluic Acid Derivatives

A common and cost-effective starting material for the synthesis of this compound is 3-methylbenzoic acid (m-toluic acid). This route typically involves a sequence of electrophilic aromatic substitution reactions to introduce the required amino (or its nitro precursor) and bromo functionalities.

A plausible synthetic sequence commences with the nitration of 3-methylbenzoic acid. The directing effects of the carboxyl and methyl groups guide the incoming nitro group to the 5-position. Subsequent reduction of the nitro group furnishes 5-amino-3-methylbenzoic acid. The final step involves the regioselective bromination at the 2-position.

A related approach involves the synthesis of the isomeric 2-amino-3-bromo-5-methylbenzoic acid from 5-methylbenzoic acid. This process begins with the nitration of 5-methylbenzoic acid to yield 2-nitro-5-methylbenzoic acid . The nitro group is then reduced to an amino group via catalytic hydrogenation, producing 2-amino-5-methylbenzoic acid . Finally, bromination at the 3-position is achieved using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) . While this synthesis yields a different isomer, the chemical principles are directly applicable to the synthesis of the target molecule.

| Step | Reaction | Reagents and Conditions | Product | Yield |

| 1 | Nitration | Concentrated Nitric Acid (60-75%), 0-20 °C | 2-Nitro-5-methylbenzoic acid | - |

| 2 | Reduction | Palladium on Carbon (Pd/C), Ethanol, Hydrogen Gas (1-3 atm), 50 °C | 2-Amino-5-methylbenzoic acid | >98% |

| 3 | Bromination | N-bromosuccinimide (NBS), Dimethylformamide (DMF), 90-110 °C | 2-Amino-3-bromo-5-methylbenzoic acid | 85-90% |

Derivations from 2-Amino-3-methylbenzoic Acid

An alternative synthetic route starts from 2-amino-3-methylbenzoic acid. This precursor already possesses the amino and methyl groups in the desired relative positions. The key transformation in this route is the regioselective introduction of a bromine atom at the 5-position. A one-pot synthesis method for related 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, starting from 2-amino-3-methylbenzoic acid researchgate.net. This procedure involves the use of N-bromosuccinimide (NBS) for the electrophilic aromatic substitution to introduce the halogen researchgate.net.

The synthesis of 2-amino-3-methyl-5-chlorobenzoic acid, a closely related compound, has been achieved by the chlorination of 2-amino-3-methylbenzoic acid using reagents such as dichlorohydantoin or N-chlorosuccinimide in the presence of benzoyl peroxide google.com. This highlights the feasibility of direct halogenation on the 2-amino-3-methylbenzoic acid scaffold.

| Starting Material | Halogenating Agent | Product |

| 2-Amino-3-methylbenzoic acid | N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-3-methylbenzoic acid |

| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin / Benzoyl Peroxide | 2-Amino-5-chloro-3-methylbenzoic acid |

Precursors for Halogenation and Amination

The synthesis of this compound can also be approached by first establishing the bromine and methyl substituents on the benzoic acid ring, followed by the introduction of the amino group, often via a nitro intermediate. For instance, 2-bromo-3-methylbenzoic acid can serve as a key precursor. The synthesis of this intermediate has been documented, starting from p-nitrotoluene which is first brominated to 2-bromo-4-nitrotoluene. This is followed by reaction with potassium cyanide and subsequent hydrolysis to yield 2-bromo-3-methylbenzoic acid orgsyn.org.

Once 2-bromo-3-methylbenzoic acid is obtained, a nitration reaction would be required to introduce the nitro group at the 5-position, followed by reduction to the amine. The regioselectivity of this nitration is crucial and would be directed by the existing substituents.

Furthermore, copper-catalyzed amination reactions of bromobenzoic acids have been developed, which could potentially be applied to a suitably substituted dibromomethylbenzoic acid precursor nih.govnih.govorganic-chemistry.org. These methods offer a direct way to form the C-N bond, sometimes with high regioselectivity nih.govnih.govorganic-chemistry.org.

Advanced Synthetic Protocols

To overcome challenges in regioselectivity and improve reaction efficiency, advanced synthetic protocols are continuously being developed. These often involve the use of specific catalysts and reagents to direct the functionalization of the aromatic ring.

Regioselective Halogenation Strategies (Bromination, Iodination)

Achieving regioselective halogenation is a critical aspect of the synthesis of this compound. The directing effects of the substituents on the benzoic acid ring play a significant role.

Bromination: The bromination of substituted benzoic acids can be influenced by the electronic nature of the substituents. For instance, in the synthesis of 2-amino-3-bromo-5-methylbenzoic acid, the amino group directs the incoming bromine to the ortho position . Various brominating agents such as N-bromosuccinimide (NBS) are employed to achieve high regioselectivity .

Iodination: Regioselective iodination of benzoic acids can be achieved using various catalytic systems. Iridium-catalyzed ortho-monoiodination of benzoic acids has been reported, offering excellent selectivity even in the presence of other directing groups smolecule.com. These methods often utilize N-iodosuccinimide (NIS) as the iodine source and can be performed under mild conditions smolecule.com. The direct iodination of aminobenzoic acid derivatives is also an area of active research, with methods being developed for the regioselective introduction of iodine acs.org.

| Halogenation Type | Catalyst/Reagent | Key Features |

| Bromination | N-Bromosuccinimide (NBS) | High regioselectivity directed by existing functional groups. |

| Iodination | [Cp*IrCl2]2 | Catalytic ortho-monoiodination with high selectivity. |

| Iodination | N-Iodosuccinimide (NIS) | Used in iridium-catalyzed reactions under mild conditions. |

Based on a comprehensive review of available scientific literature, detailed synthetic methodologies and specific route development for the chemical compound This compound are not extensively documented. The publicly accessible research primarily focuses on its isomers, such as 2-Amino-3-bromo-5-methylbenzoic acid and 2-Amino-5-bromo-3-methylbenzoic acid, for which various synthetic pathways have been described.

Consequently, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline focusing solely on the synthesis of this compound. The specific details regarding amination reactions, multi-step conversions, one-pot approaches, catalytic hydrogenation, reaction optimization, and green chemistry applications for this particular isomer are not available in the provided search results.

To maintain scientific accuracy and avoid generating unsubstantiated information, this article cannot be completed as per the user's specific instructions for "this compound". Information available for other isomers cannot be attributed to this specific compound.

Reaction Optimization and Green Chemistry Approaches

Catalyst Development and Application (e.g., Pd/C, Cu/Cu2O)

The synthesis of this compound involves several key steps where catalytic processes play a crucial role in achieving high yield and selectivity. The development and application of specific catalysts are central to the efficiency of the synthetic route, which typically involves electrophilic aromatic substitution and reduction reactions. While direct catalytic data for this specific molecule is not extensively detailed in public literature, inferences can be drawn from the synthesis of its isomers and related substituted benzoic acids.

A plausible and common synthetic route commences with 3-methylbenzoic acid, followed by bromination, nitration, and subsequent reduction of the nitro group to an amine. The catalysts employed in these steps are critical for controlling the regioselectivity and for the efficiency of the transformations.

Palladium on Carbon (Pd/C) in Nitro Group Reduction:

The final step in the likely synthesis of this compound is the reduction of a nitro intermediate, such as 2-bromo-3-methyl-5-nitrobenzoic acid. Palladium on carbon (Pd/C) is a widely utilized and highly efficient catalyst for the hydrogenation of nitro groups to amines. In the synthesis of a related isomer, 2-amino-5-methylbenzoic acid, catalytic hydrogenation using Pd/C in ethanol is reported to convert the corresponding nitro compound to the amine with a yield of over 98%. This reaction is typically carried out under a hydrogen gas atmosphere (1–3 atm) at a moderate temperature of around 50°C. The high efficacy and selectivity of Pd/C make it a preferred catalyst for this transformation, offering a clean reaction with minimal byproducts.

| Catalyst | Substrate (Analogous) | Product (Analogous) | Solvent | Conditions | Yield |

| Pd/C | 2-nitro-5-methylbenzoic acid | 2-amino-5-methylbenzoic acid | Ethanol | H2 (1-3 atm), 50°C | >98% |

Copper (Cu/Cu₂O) Catalysis in C-N Bond Formation:

An alternative approach to forming the amino group on the aromatic ring is through a copper-catalyzed C-N cross-coupling reaction, often referred to as an Ullmann condensation or Buchwald-Hartwig amination. In this scenario, a di-halogenated methylbenzoic acid derivative could be reacted with an ammonia source in the presence of a copper catalyst. The Ullmann reaction traditionally requires harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. For instance, the coupling of 2-chlorobenzoic acid with aniline, a similar C-N bond formation, can be catalyzed by copper(I) iodide with a phenanthroline ligand. wikipedia.org While not a direct synthesis of the target molecule, this methodology presents a potential catalytic route where Cu/Cu₂O systems could be employed, particularly with the use of advanced ligands to improve reaction efficiency and conditions. The use of ultrasonic irradiation has also been shown to significantly reduce reaction times and improve yields in copper-catalyzed Ullmann condensations of 2-chlorobenzoic acids.

Process Intensification and Sustainability Considerations

Process intensification and sustainability are increasingly important considerations in the chemical synthesis of compounds like this compound. These principles aim to develop manufacturing processes that are safer, more energy-efficient, and generate less waste.

Continuous Flow Reactors:

The synthesis of substituted benzoic acids, which often involves highly exothermic reactions like nitration, can benefit significantly from the implementation of continuous flow reactors. google.com Traditional batch processing of such reactions on a large scale can be hazardous. google.com Continuous flow systems offer superior heat and mass transfer, allowing for better control over reaction conditions and reducing the risk of thermal runaways. google.com This technology enables the use of smaller reactor volumes, which inherently improves safety. google.com Furthermore, continuous processes can lead to higher yields and purity, and allow for the recycling of reactants and solvents, thereby enhancing the sustainability of the synthesis. google.com A continuous oxidation process for the preparation of substituted benzoic acids has been developed, highlighting the move towards more controlled and safer manufacturing. google.com

Alternative and Greener Reagents:

Sustainability in the synthesis of this compound can also be addressed through the choice of reagents. For the bromination step, while elemental bromine is effective, it is highly corrosive and hazardous. The use of N-bromosuccinimide (NBS) as a brominating agent, potentially with a radical initiator, can be a safer alternative.

For the reduction of the nitro group, catalytic hydrogenation with Pd/C and hydrogen gas is a relatively clean method, with water being the only byproduct. This is a more sustainable alternative to stoichiometric reducing agents like tin(II) chloride, which generate significant metal waste.

Energy Efficiency:

The use of techniques like ultrasonic irradiation in copper-catalyzed reactions not only improves yields and dramatically shortens reaction times but also contributes to energy efficiency by enabling reactions to proceed at lower temperatures.

Biocatalysis:

While not yet specifically applied to this compound, the broader field of benzoic acid production is seeing the development of biocatalytic and fermentation-based routes. These methods utilize enzymes or whole-cell catalysts to produce benzoic acid from renewable feedstocks under mild conditions, offering a highly sustainable alternative to traditional chemical synthesis. The development of non-natural enzyme cascades for the production of benzoic acid showcases the potential for future sustainable manufacturing of its derivatives.

| Process Intensification/Sustainability Strategy | Application in Synthesis | Potential Benefits |

| Continuous Flow Reactors | Nitration and other exothermic steps | Improved safety, better process control, higher yields, potential for solvent recycling. |

| Alternative Reagents | Use of NBS for bromination | Reduced hazards compared to elemental bromine. |

| Catalytic Hydrogenation | Reduction of nitro group using Pd/C and H₂ | High efficiency, clean reaction with water as the only byproduct, avoids metal waste. |

| Ultrasonic Irradiation | Copper-catalyzed C-N coupling (Ullmann reaction) | Drastically reduced reaction times, increased yields, lower energy consumption. |

| Biocatalysis (Future Prospect) | Biosynthesis of the benzoic acid core | Use of renewable feedstocks, mild reaction conditions, reduced environmental impact. |

Advanced Spectroscopic and Structural Elucidation of 5 Amino 2 Bromo 3 Methylbenzoic Acid

Molecular Conformation and Tautomeric Forms

Conformational Analysis

A detailed conformational analysis of 5-Amino-2-bromo-3-methylbenzoic acid, which would describe the spatial arrangement of its atoms and the rotation around its single bonds, has not been reported in the available scientific literature. Such an analysis would typically involve computational modeling or experimental methods like NMR spectroscopy to determine the preferred three-dimensional structure of the molecule.

Investigation of Tautomeric Equilibria and Isomers

The presence of an amino group and a carboxylic acid group on the benzene (B151609) ring suggests the theoretical possibility of tautomerism. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For this compound, one could hypothesize the existence of amino-imino and keto-enol tautomeric forms. researchgate.netresearchgate.net The amino group (-NH2) could potentially exist in equilibrium with an imino form (=NH), and the carboxylic acid group (-COOH) could exhibit tautomerism involving its keto and enol forms. researchgate.netresearchgate.net

However, no specific experimental or computational studies have been found that investigate the tautomeric equilibria of this compound. researchgate.netresearchgate.net The relative stability of these potential tautomers and the equilibrium constants between them remain uncharacterized.

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

A search of crystallographic databases and the broader scientific literature did not yield any reports on the single crystal X-ray diffraction of this compound. Consequently, its absolute structure, including bond lengths, bond angles, and the planarity of the benzene ring, has not been experimentally determined.

For illustrative purposes, a related but different compound, Methyl 2-amino-5-bromobenzoate, has been studied by single-crystal X-ray diffraction. This analysis revealed a monoclinic crystal system and provided detailed information about its molecular conformation and crystal packing. echemi.com However, these findings cannot be extrapolated to this compound due to the different substitution pattern on the benzene ring.

Crystal Packing Analysis and Intermolecular Interactions (Hydrogen Bonding)

Without a crystal structure, a detailed analysis of the crystal packing and intermolecular interactions, such as hydrogen bonding, for this compound is not possible. The presence of a carboxylic acid group and an amino group suggests that strong intermolecular hydrogen bonds would likely play a significant role in its crystal lattice. cymitquimica.com These interactions would involve the amino group acting as a hydrogen bond donor and the carboxylic acid group acting as both a donor and an acceptor.

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. There are no published studies on the polymorphism of this compound. The investigation of polymorphism is crucial for understanding the physical properties of a compound, such as its melting point and solubility.

Advanced Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Assignment

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. The spectrum of the closely related compound, 2-Amino-3-bromo-5-methylbenzoic acid, for which spectral data is available, shows characteristic peaks that can be used for comparative analysis. nih.gov

Key vibrational modes anticipated for this compound, based on the analysis of similar structures, would include the stretching vibrations of the amino group (N-H), the hydroxyl group (O-H) of the carboxylic acid, the carbonyl group (C=O), and various vibrations of the benzene ring. The presence of the bromine atom and the methyl group will also influence the spectrum, causing shifts in the positions of adjacent group frequencies.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3300 | Asymmetric and Symmetric N-H Stretch | Amino (-NH₂) |

| 3300-2500 | O-H Stretch | Carboxylic Acid (-COOH) |

| 1710-1680 | C=O Stretch | Carboxylic Acid (-COOH) |

| 1620-1580 | N-H Bend | Amino (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1320-1210 | C-N Stretch | Amino (-NH₂) |

| 1300-1200 | O-H Bend | Carboxylic Acid (-COOH) |

| 800-600 | C-Br Stretch | Bromo substituent |

Note: This table is predictive and based on characteristic functional group frequencies. Precise values for this compound require experimental data.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds. For this compound, the FT-Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-Br bond. The availability of FT-Raman data for the isomer 2-Amino-3-bromo-5-methylbenzoic acid from a Bruker MultiRAM Stand Alone FT-Raman Spectrometer suggests that such analysis is feasible. nih.gov

Spectroscopic Correlation with Structural Features

The combined analysis of FT-IR and FT-Raman spectra allows for a comprehensive understanding of the molecular structure. The positions, intensities, and shapes of the vibrational bands are directly related to the geometry of the molecule, the strength of its chemical bonds, and the distribution of electron density. For instance, the formation of intermolecular hydrogen bonds involving the carboxylic acid and amino groups would be evident from the broadening and shifting of the O-H and N-H stretching bands in the FT-IR spectrum.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. By probing the magnetic properties of atomic nuclei, detailed structural information can be derived.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound would provide a map of the different proton environments in the molecule. The chemical shifts of the protons are influenced by the electron-withdrawing and -donating effects of the substituents on the aromatic ring. The amino group (-NH₂) is an activating, ortho-, para-directing group, while the bromine (-Br) and carboxylic acid (-COOH) groups are deactivating, meta-directing groups.

The aromatic region of the spectrum would be expected to show distinct signals for the two non-equivalent aromatic protons. The methyl group protons would appear as a singlet, and the protons of the amino and carboxylic acid groups would also produce signals, though their chemical shifts can be variable and depend on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.0 - 8.0 | Doublet |

| Aromatic H | 7.0 - 8.0 | Doublet |

| -CH₃ | 2.2 - 2.5 | Singlet |

| -NH₂ | 4.0 - 5.5 | Broad Singlet |

| -COOH | 10.0 - 13.0 | Broad Singlet |

Note: This table is predictive. Actual chemical shifts and coupling constants require experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

The aromatic carbons would appear in the range of approximately 110-150 ppm. The carbon atom attached to the bromine would be shifted downfield, while those influenced by the amino group would be shifted upfield. The carbonyl carbon of the carboxylic acid would have the largest chemical shift, typically in the range of 165-185 ppm. The methyl carbon would appear at a much higher field, around 15-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 185 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-COOH | 125 - 135 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic C-H | 115 - 130 |

| -CH₃ | 15 - 25 |

Note: This table is predictive and requires experimental verification.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are indispensable for assembling the complete molecular puzzle of substituted benzoic acids. bohrium.comdocbrown.info For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity.

COSY: This experiment would reveal proton-proton (¹H-¹H) couplings. For this molecule, a key correlation would be observed between the two aromatic protons that are adjacent to each other on the benzene ring.

HSQC: This technique maps protons directly to the carbons they are attached to. It would definitively link the aromatic protons to their corresponding aromatic carbons and the methyl protons to the methyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. In the case of this compound, a NOESY experiment could show a through-space interaction between the protons of the methyl group and the aromatic proton at the C4 position, further confirming their adjacent relationship.

The following table illustrates the expected 2D NMR correlations that would be used to confirm the structure of this compound.

Table 1: Expected 2D NMR Correlations for this compound

| Proton(s) | Expected COSY Correlations (with ¹H) | Expected HMBC Correlations (with ¹³C) |

|---|---|---|

| Aromatic H (at C4) | Aromatic H (at C6) | C2, C3, C5, C6, Carboxyl C |

| Aromatic H (at C6) | Aromatic H (at C4) | C2, C4, C5, Carboxyl C |

| Methyl H's (at C3) | None | C2, C4, C5 |

| Amino H's (at C5) | None | C4, C6 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light corresponds to the excitation of an electron from a lower energy orbital to a higher energy one. For aromatic compounds like this compound, the most significant transitions are typically π→π* and n→π*. rsc.org

The substituents on the benzene ring in this compound are expected to cause shifts in the absorption maxima (λmax) compared to a simpler compound like aminobenzoic acid.

π→π Transitions:* These are high-energy transitions characteristic of the aromatic system.

n→π Transitions:* These lower-energy transitions involve the non-bonding electrons on the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group.

The interaction of the various functional groups alters the energy levels of the molecular orbitals, which can be studied to understand the molecule's electronic behavior.

Table 2: UV-Vis Absorption Data for Related Aminobenzoic Acid Compounds

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| 3-Aminobenzoic Acid | Not Specified | 194 nm, 226 nm, 272 nm | sielc.com |

| 4-Aminobenzoic Acid | Water | ~215 nm, ~337 nm | researchgate.net |

| 4-Aminobenzoic Acid | Methanol (B129727) | 280 nm | sphinxsai.com |

Chemical Reactivity and Derivatization Strategies of 5 Amino 2 Bromo 3 Methylbenzoic Acid

Functional Group Transformations

The strategic modification of the individual functional groups is a cornerstone for utilizing 5-Amino-2-bromo-3-methylbenzoic acid as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com

The carboxylic acid moiety is a primary site for derivatization. Standard protocols for esterification and amidation are readily applicable, often serving as a preliminary step to protect the carboxyl group or to introduce new functionalities.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed.

Amidation: The formation of an amide bond from the carboxylic acid generally requires activation of the carboxyl group. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to yield the corresponding amide. Alternatively, peptide coupling reagents can be employed to facilitate direct amide bond formation between the carboxylic acid and an amine. The compound is suitable for applications in solution phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com

Table 1: General Transformations of the Carboxyl Group

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

The nucleophilic primary amino group is a key handle for introducing a variety of substituents and for building larger molecular scaffolds.

Acylation and Amide Formation: The amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base to form amides. This reaction is often used to introduce specific acyl groups or as a protecting strategy for the amine during subsequent reactions. Studies on other aminobenzoic acids have demonstrated their reaction with various halides, including benzoyl chloride and bromobenzenesulfonyl chloride, to synthesize amide derivatives. researchgate.net

Diazotization: As a primary aromatic amine, the amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). scirp.org The resulting diazonium salt is a highly versatile intermediate. It can be subjected to a range of Sandmeyer reactions to replace the diazonium group with various substituents (e.g., -Cl, -Br, -CN, -OH), thereby enabling extensive diversification of the aromatic core. scirp.org

The bromine atom serves as a valuable synthetic handle, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr): Direct substitution of the bromine atom by a nucleophile is generally challenging for this substrate. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orgnih.gov In this compound, the electron-donating amino group does not favor this mechanism. Therefore, SNAr reactions are less common and would likely require harsh reaction conditions or proceed through an alternative mechanism like benzyne (B1209423) formation. libretexts.org

Cross-Coupling Reactions: The bromine atom makes the compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. Aryl bromides are widely used in reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. nih.gov These reactions are highly efficient for forming C-C, C-N, and C-O bonds, making them a cornerstone for derivatizing this molecule. nih.gov

The methyl group attached to the aromatic ring is generally the least reactive functional group on the molecule under typical synthetic conditions. However, under forcing conditions, it can be transformed. The most common reaction involving an aryl-methyl group is oxidation. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl group can be oxidized to a carboxylic acid. libretexts.org This transformation would result in the formation of a dicarboxylic acid derivative, although the harsh conditions required might affect other functional groups on the ring if they are not adequately protected.

Coupling Reactions and Carbon-Heteroatom Bond Formation

The ability to form new bonds at the bromine-substituted carbon atom via coupling reactions is one of the most powerful strategies for elaborating the structure of this compound.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds. libretexts.org It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.orgnih.gov this compound, as an aryl bromide, is an ideal coupling partner for these transformations.

The reaction typically proceeds under mild conditions and exhibits high tolerance for a wide variety of functional groups, making it suitable for complex molecule synthesis. nih.govresearchgate.net The key components of a Suzuki-Miyaura reaction are:

Palladium Catalyst: A variety of palladium sources can be used, such as Pd(PPh₃)₄, Pd(OAc)₂, or pre-formed catalysts like palladacycles. libretexts.orgnih.gov

Ligand: Phosphine ligands (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) are often used to stabilize the palladium catalyst and facilitate the catalytic cycle. nih.gov

Base: A base, such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or an organic base, is essential for the transmetalation step. researchgate.net

Solvent: The reaction is often carried out in a mixture of solvents, such as toluene, dioxane, or aqueous solvent systems.

This methodology allows for the introduction of diverse aryl, heteroaryl, vinyl, and alkyl groups at the C-2 position of the benzoic acid scaffold, providing a powerful tool for generating libraries of compounds for various applications, including pharmaceutical development. chemimpex.comnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | researchgate.net |

| NHC-Pd(II) complexes | - | KOH | H₂O / 2-propanol | 82 | nih.gov |

| Pd-Nanoparticles | Ligand-free | K₃PO₄ | Water | 40-80 | nih.gov |

(dba = dibenzylideneacetone; SPhos = dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

Ullmann-Type Amination Reactions

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, represents a significant transformation for aryl halides. organic-chemistry.orgwikipedia.orgbyjus.com For this compound, the bromine atom ortho to the carboxylic acid and meta to the amino group is susceptible to substitution under Ullmann conditions. These reactions are pivotal for forming carbon-nitrogen bonds, enabling the introduction of various amino groups.

The classic Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, advancements have introduced milder conditions, often employing soluble copper catalysts supported by ligands such as diamines, amino acids, and acetylacetonates. wikipedia.orgwikipedia.org For instance, the use of CuI with ligands like L-proline or N,N-dimethylglycine has been shown to facilitate Ullmann-type couplings at significantly lower temperatures.

In the context of bromobenzoic acids, copper-catalyzed amination can proceed with notable chemo- and regioselectivity. The reaction of 2-bromobenzoic acids with various aliphatic and aromatic amines can be achieved without the need for protecting the carboxylic acid group. A typical procedure might involve heating the bromobenzoic acid with an amine in the presence of a copper catalyst (such as CuI or copper powder) and a base (like K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent. researchgate.net The reactivity in these reactions is influenced by the nature of the amine and the specific copper catalyst and ligands used. While direct studies on this compound are not abundant in readily available literature, the existing data on similar substrates, such as 2-bromobenzoic acid and its derivatives, provides a strong basis for predicting its reactivity. For example, the coupling of 2-bromobenzoic acid with anilines has been successfully demonstrated.

Interactive Data Table: General Conditions for Ullmann-Type Amination of Aryl Bromides

| Parameter | Typical Conditions | Notes |

| Catalyst | CuI, Cu₂O, Copper powder | Often used in catalytic amounts (e.g., 5-20 mol%). |

| Ligand | L-proline, N,N-dimethylglycine, phenanthroline | Accelerates the reaction and allows for milder conditions. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Essential for the reaction mechanism. |

| Solvent | DMF, NMP, Dioxane | High-boiling polar aprotic solvents are common. |

| Temperature | 80-150 °C | Significantly lower than classic Ullmann conditions. |

Role as a Synthetic Building Block

This compound is a versatile synthetic building block due to the presence of three distinct functional groups: an amino group, a bromine atom, and a carboxylic acid. niscair.res.in This trifunctionality allows for a wide range of chemical modifications, making it a valuable precursor in the synthesis of more complex molecules. researchgate.net

Precursor for Complex Organic Molecules

The strategic positioning of the functional groups on the aromatic ring of this compound allows for its elaboration into a variety of complex organic structures. The carboxylic acid can be converted into esters, amides, or other derivatives. The amino group can undergo acylation, alkylation, or serve as a nucleophile in various coupling reactions. The bromine atom is a key handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds and the introduction of diverse aryl, alkyl, or alkynyl substituents. This versatility makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

Scaffolds for Heterocyclic Compound Synthesis

The structure of this compound is well-suited for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry. openmedicinalchemistryjournal.comglobalscitechocean.com

Quinazolines and Quinazolinones: Anthranilic acids and their derivatives are common starting materials for the synthesis of quinazolines and quinazolinones. niscair.res.inopenmedicinalchemistryjournal.comscielo.brnih.gov For instance, 2-amino-6-bromobenzoic acid can be cyclized with cyanamide (B42294) under acidic conditions to form 2-amino-5-bromo-4(3H)-quinazolinone. niscair.res.in Similarly, reaction with acetic anhydride (B1165640) followed by formamide (B127407) cyclization can yield 2-methyl-5-bromo-4(3H)-quinazolinone. niscair.res.in Given the structural similarity, this compound can be expected to undergo analogous transformations to produce substituted quinazolinone scaffolds.

Triazines: 1,3,5-Triazines are another important class of heterocycles with diverse biological activities. globalscitechocean.comorganic-chemistry.org The synthesis of 1,3,5-triazine (B166579) derivatives often involves the reaction of cyanuric chloride with nucleophiles. Aminobenzoic acids have been used to synthesize 1,3,5-triazine aminobenzoic acid derivatives. nih.gov The amino group of this compound can act as a nucleophile to react with cyanuric chloride, leading to the formation of triazine-substituted benzoic acid derivatives. nih.gov

Intermediate in the Synthesis of Biologically Relevant Frameworks (e.g., Hsp90 inhibitors, Bruton's tyrosine kinase inhibitors from related compounds)

While direct synthesis of Hsp90 or Bruton's tyrosine kinase (BTK) inhibitors from this compound is not explicitly detailed in the reviewed literature, the structural motif of substituted aminobenzoic acids is present in the precursors of these inhibitors.

Hsp90 Inhibitors: Heat shock protein 90 (Hsp90) is a molecular chaperone that is a target for cancer therapy. nih.gov Synthetic Hsp90 inhibitors often feature complex heterocyclic scaffolds. For example, the synthesis of aminopyrazole-substituted resorcylate amides as Hsp90 inhibitors involves the coupling of a substituted benzoic acid with an aminopyrazole. nih.gov The purine-scaffold Hsp90 inhibitors also demonstrate the importance of substituted aromatic moieties. nih.govnih.gov The derivatization of the carboxylic acid and the amino group of a molecule like this compound, followed by cross-coupling at the bromine position, represents a plausible strategy for accessing complex scaffolds found in Hsp90 inhibitors. rsc.orgnih.gov

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key enzyme in B-cell signaling and a target for the treatment of B-cell malignancies and autoimmune diseases. mdpi.comnih.gov Many BTK inhibitors are complex heterocyclic molecules. nih.govmdpi.comresearchgate.net The synthesis of some BTK inhibitors involves the use of substituted aminobenzoic acids as starting materials or key intermediates. For instance, the synthesis of novel BTK inhibitors bearing an N,9-diphenyl-9H-purin-2-amine scaffold starts from 2,4-dichloro-5-nitropyrimidine (B15318) and involves coupling with various anilines. nih.gov While not a direct use of the target compound, the general synthetic strategies for BTK inhibitors often rely on the functional group manipulations available in substituted aminobenzoic acids.

Design and Synthesis of Derivatives for Specific Academic Applications

Creation of Unnatural Amino Acid Derivatives

Unnatural amino acids (UAAs) are valuable tools in chemical biology and drug discovery. bioascent.com They can be incorporated into peptides to enhance their stability, confer novel biological activities, or serve as probes to study biological processes. The synthesis of UAAs often involves the modification of existing amino acids or de novo synthesis from achiral precursors. nih.govnih.gov

This compound, being an aromatic amino acid derivative, can serve as a scaffold for the creation of novel UAAs. researchgate.netprinceton.edu For example, the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid, was achieved from 4-aminobenzoic acid. researchgate.net A similar strategy could potentially be applied to this compound. The amino and carboxylic acid groups provide the core amino acid functionality, while the bromine atom allows for further derivatization through cross-coupling reactions to introduce a wide variety of side chains, a common strategy in the synthesis of UAAs. nih.gov

Ligands for Metal Complexes

The structure of this compound contains both a carboxylic acid and an amino group, which are excellent coordinating moieties for metal ions. Upon deprotonation, the carboxylate group can form strong ionic bonds with metal centers, while the lone pair of electrons on the amino group's nitrogen atom can form a dative covalent bond. This allows the molecule to act as a bidentate chelating ligand, binding to a single metal ion through both the nitrogen and oxygen atoms to form a stable ring structure.

Research on various derivatives of anthranilic acid has demonstrated their ability to form stable complexes with a wide array of transition metals. For instance, studies on halogen- and nitro-substituted anthranilic acids have shown that they readily form complexes with metals such as silver(I), zinc(II), iron(II), copper(II), cobalt(II), and nickel(II). rhhz.netnih.govmdpi.com These complexes are often prepared through straightforward methods like solid-state grinding or precipitation from a solution. rhhz.netnih.gov

The resulting metal complexes often exhibit enhanced biological or chemical properties compared to the free ligands. A notable study synthesized a series of metal complexes from halogenated anthranilic acid derivatives and evaluated them as inhibitors of the α-glucosidase enzyme, which is relevant to the management of diabetes. rhhz.net The silver(I) complexes, in particular, showed potent inhibitory activity, with the 3,5-dichloroanthranilic acid silver(I) complex being the most effective. rhhz.net Kinetic analysis revealed that these complexes act as noncompetitive inhibitors. rhhz.net This highlights a key derivatization strategy where the fundamental structure of an aminobenzoic acid is used to scaffold a metal complex with significant bioactivity.

Table 1: Examples of Metal Complexes Derived from Substituted Anthranilic Acids and Their Activity Note: Data is for related anthranilic acid derivatives, illustrating the potential of this class of compounds.

| Ligand | Metal Ion | Resulting Complex Example | Observed Activity | Reference |

| 3,5-Dichloroanthranilic acid | Ag(I) | 3,5-Dichloroanthranilic acid silver(I) | Potent α-glucosidase inhibitor (IC₅₀ = 3.21 nmol/L) | rhhz.net |

| Anthranilic acid | Co(II) | Cobalt(II) anthranilate | Catalytic activity in 4-nitrophenol (B140041) reduction | nih.gov |

| Anthranilic acid | Cu(II) | Copper(II) anthranilate | Catalytic activity in 4-nitrophenol reduction | nih.gov |

| Anthranilic acid | Ag(I) | Silver(I) anthranilate | Antibacterial, antifungal, and nematicidal activity | nih.gov |

Organic Catalysts

While this compound itself is not typically used as a catalyst, it serves as an excellent precursor for the synthesis of catalytically active species, primarily through the formation of its metal complexes. The field of catalysis often utilizes organic ligands to tune the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity.

A prominent example of this strategy is the use of metal complexes of anthranilic acid for catalytic reductions. In one study, complexes of anthranilic acid with various transition metals, including Co(II) and Cu(II), were synthesized and tested for their ability to catalyze the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) (4-AP) in the presence of sodium borohydride. nih.gov This reaction is a common benchmark for catalytic performance. The study found that the Co(II) and Cu(II) anthranilate complexes showed high catalytic efficiency in this transformation. nih.gov

The catalytic cycle generally involves the adsorption of both the reductant (borohydride) and the substrate (4-nitrophenol) onto the metal complex surface, facilitating the transfer of hydrogen and subsequent reduction. The inherent structure of the ligand, derived from anthranilic acid, plays a crucial role in stabilizing the metal center and mediating the reaction. Therefore, derivatization of this compound into a metal complex represents a viable strategy for creating novel catalysts for chemical transformations.

Building Blocks for Material Science Research

The multifunctional nature of this compound makes it a valuable monomer and structural unit for the design of advanced materials. Its rigid aromatic core, combined with reactive functional groups at different positions, allows for its incorporation into polymers, liquid crystals, and as a precursor for functional materials like contrast agents.

Polymers: With both an amino group and a carboxylic acid group, this compound is a classic example of an AB-type monomer. Such monomers can undergo step-growth polymerization to form polyamides. When the functional groups are attached to an aromatic ring, the resulting polymer is an aramid, a class of materials known for high thermal stability and mechanical strength. The polymerization would proceed via condensation, forming an amide bond between the amino group of one monomer and the carboxylic acid of another, with the elimination of water. youtube.com The resulting polymer would feature a repeating unit of this compound, creating a rigid and robust polymer chain. This approach is used to synthesize commercial high-performance fibers from monomers like p-aminobenzoic acid. google.comgoogle.com

Liquid Crystals: Substituted benzoic acids are well-established building blocks for thermotropic liquid crystals. nih.govtandfonline.comresearchgate.net The rigid aromatic core is a key component of a mesogen (a molecule that forms liquid crystal phases). Typically, two benzoic acid molecules form a hydrogen-bonded dimer through their carboxylic acid groups. nih.govnih.gov This creates a larger, more rigid, and elongated structure that is conducive to the formation of ordered, fluid phases (nematic or smectic) upon heating. The substituents on the benzene (B151609) ring, such as the bromo and methyl groups in this compound, would influence the molecule's packing and, consequently, the temperature range and type of liquid crystal phase formed. Research on 2-substituted 3-hydroxybenzoic acids, which are structurally analogous, has shown their utility in creating non-symmetrical, bent-core liquid crystals with unique polar-ordered phases. exordo.com

X-ray Contrast Agents: The development of effective X-ray contrast agents relies on incorporating atoms with high atomic numbers into a biocompatible molecular scaffold to enhance X-ray attenuation. rhhz.net Iodine (Z=53) is the element of choice for most clinically used agents. dntb.gov.ua Molecules based on a 2,4,6-triiodobenzene core are common. researchgate.net this compound can serve as an ideal starting material for the synthesis of such agents. The bromine atom can be replaced with iodine through reactions like palladium-catalyzed halogen exchange or Sandmeyer-type reactions after diazotization of the amino group. Further iodination at the positions ortho to the activating amino group could lead to a tri-iodinated scaffold. The amino and carboxyl groups can then be further modified into non-ionic, highly water-soluble amides, a critical feature for reducing the osmolality and toxicity of the final contrast agent, as seen in the structure of commercial agents like Iopamidol. acs.orgnih.gov

Analytical Methodologies for Purity and Characterization of 5 Amino 2 Bromo 3 Methylbenzoic Acid

Chromatographic Techniques

Chromatography is the cornerstone for assessing the purity of 5-Amino-2-bromo-3-methylbenzoic acid. The separation of the main component from structurally similar impurities, such as positional isomers or precursors, requires high-efficiency systems.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantitative analysis and purity verification of this compound. The development of a robust HPLC method is critical for resolving the target analyte from potential impurities, including isomers like 2-amino-5-bromo-3-methylbenzoic acid or precursors from its synthesis pathway.

A typical reversed-phase HPLC (RP-HPLC) method is employed, often utilizing a C18 or a mixed-mode column that can exploit both hydrophobic and ionic interactions to achieve superior separation. sielc.comhelixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for separating isomers of aminobenzoic acids that have very similar properties. sielc.com The mobile phase generally consists of an aqueous component, often a buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403), and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.gov Adjusting the pH of the mobile phase is crucial for controlling the ionization state of the amino and carboxylic acid functional groups, thereby influencing retention and peak shape. For UV detection, a wavelength of around 280 nm is often suitable, as aromatic amino acids absorb light in this region. nih.gov

A well-developed HPLC method can provide precise quantification of the main peak and detect impurities at low levels. Method validation, as per established guidelines, would confirm its accuracy, precision, linearity, and limits of detection (LOD) and quantitation (LOQ). gmpsop.com

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | Mixed-Mode (Reversed-Phase/Cation-Exchange, e.g., Primesep 100), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.02 M Ammonium Acetate Buffer, pH 4.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 280 nm |

| Injection Volume | 10 µL |

| Internal Standard | m-Hydroxybenzoic acid nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and higher resolution. This is achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures. For a compound like this compound, UPLC is invaluable for high-throughput screening and for detecting trace-level impurities that might be unresolved in an HPLC separation.

The principles of method development for UPLC are similar to HPLC, but with adjustments for the shorter analysis times and higher pressures. A typical UPLC method would use a similar mobile phase system (e.g., acetonitrile and buffered water) but with a much steeper gradient and higher flow rate. lcms.cz The enhanced resolution of UPLC is particularly beneficial for separating positional isomers, which are common impurities in the synthesis of substituted aromatic compounds. The column temperature is a critical parameter that must be precisely controlled, as even minor fluctuations can significantly alter retention times and selectivity. mdpi.com

Table 2: Representative UPLC Separation Data

| Compound | Retention Time (min) | Resolution (Rs) |

| 2-Amino-3-methylbenzoic acid (Precursor) | 2.15 | - |

| This compound | 3.50 | 4.8 (vs. Precursor) |

| 3-Amino-2-bromo-5-methylbenzoic acid (Isomer) | 3.75 | 1.8 (vs. Analyte) |

| Dibrominated Impurity | 4.82 | 6.5 (vs. Isomer) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC or UPLC with the mass detection capabilities of mass spectrometry. researchgate.net This method is indispensable for the definitive identification of this compound and for the structural elucidation of unknown impurities. nih.gov Following separation on the LC column, the analyte and any impurities are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratio (m/z) is determined.

For this compound (molecular weight ~230.06 g/mol ), ESI in positive ion mode would be expected to show a prominent ion at m/z [M+H]⁺ ≈ 231. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would result in a distinctive [M+H]⁺ and [M+2+H]⁺ signal, providing unambiguous confirmation of the presence of a single bromine atom in the molecule. researchgate.net To ensure efficient ionization, a volatile buffer like ammonium acetate or an additive such as formic acid is used in the mobile phase instead of non-volatile phosphate buffers. sielc.compsu.edu LC-MS is crucial for impurity profiling, allowing for the identification of by-products from synthesis without the need for isolating each impurity. researchgate.net

Advanced Titrimetric Analysis for Purity Determination

While chromatographic methods are excellent for identifying and quantifying impurities, titrimetric analysis provides a highly accurate and precise determination of the total acid or base content, serving as a primary method for assaying the purity of the bulk material. For a compound like this compound, which has both an acidic carboxylic group and a basic amino group, advanced potentiometric titration in a non-aqueous solvent is often preferred over aqueous methods. metrohmusa.com

This technique involves dissolving the sample in a suitable non-aqueous solvent, such as methanol or a ketone, which allows for the differentiation of the acidic and basic functional groups. researchgate.net The solution is then titrated with a standardized solution of a strong acid (e.g., perchloric acid) or a strong base (e.g., tetrabutylammonium (B224687) hydroxide, TBAH). metrohmusa.com The endpoint is not determined by a visual indicator but by monitoring the potential difference (in millivolts) between a reference electrode and an indicator electrode as the titrant is added. A sharp inflection in the potential curve indicates the equivalence point. This method is highly accurate, easily automated, and provides a direct measure of the molar content of the acidic or basic moiety, which can be directly correlated to the purity of the compound.

Quality Control in Research Synthesis

Rigorous quality control (QC) is an integral part of the research and development synthesis of this compound, ensuring the final product meets predefined standards of identity, strength, quality, and purity. pharmasources.comtheasengineers.com The QC process is a comprehensive system that begins with the raw materials and extends through to the final isolated compound. gmpsop.com

Key elements of the quality control process include:

Starting Material Specification: All raw materials and reagents used in the synthesis must be tested against established specifications to ensure their identity and purity before use. gmpsop.com

In-Process Controls (IPCs): During the synthesis, techniques like HPLC or TLC are used to monitor the reaction's progress. gmpsop.com This ensures the reaction goes to completion and helps identify the formation of any significant by-products in real-time, allowing for process adjustments if necessary.

Impurity Profiling: The final product undergoes comprehensive analysis, primarily by HPLC and LC-MS, to create a detailed impurity profile. pharmasources.com This involves identifying and quantifying any process-related impurities, such as unreacted starting materials, isomers, or by-products from side reactions.

Final Product Testing: The isolated this compound is tested against a final set of specifications. This includes a purity assay (by HPLC and/or titrimetry), identity confirmation (e.g., by IR or NMR spectroscopy), and analysis of physical characteristics like melting point. pharmasources.com

Method Validation: All analytical methods used for QC testing must be validated to prove they are accurate, precise, reproducible, and fit for their intended purpose. gmpsop.com This ensures that the quality data generated is reliable.

This systematic approach to quality control guarantees that each batch of synthesized this compound is of high and consistent quality.

Emerging Research Directions and Future Perspectives

Novel Synthetic Applications and Method Development

The unique arrangement of functional groups in 5-Amino-2-bromo-3-methylbenzoic acid makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. The presence of the ortho-amino benzoic acid moiety (an anthranilic acid derivative) is a well-established entry point for the construction of fused heterocyclic systems such as benzoxazinones and quinazolinones.

For instance, substituted anthranilic acids are known to react with acid chlorides or anhydrides to form N-acyl anthranilic acids, which can then be cyclized to yield benzoxazin-4-ones. nih.goviau.ir This cyclization can be achieved through various methods, including the use of dehydrating agents like acetic anhydride (B1165640) or via greener, solvent-free conditions upon heating. iau.iruomosul.edu.iq The resulting benzoxazinones are not merely stable end-products; they are versatile intermediates themselves. They can react with a range of nucleophiles, leading to ring-opening and subsequent rearrangement or re-cyclization to form other important heterocyclic systems.

A prominent application is the conversion of benzoxazinones into quinazolinones. The reaction of a benzoxazinone (B8607429) with hydrazine, for example, can yield 3-amino-quinazolinones. mdpi.com These quinazolinone derivatives are of significant interest due to their broad spectrum of biological activities. By starting with this compound, novel substituted quinazolinones can be accessed, carrying the bromine and methyl substituents into the final structure, which can modulate their biological and physical properties. For example, a study on the synthesis of 5-bromo-2-substituted-4(3H)-quinazolinones started from 2-amino-6-bromobenzoic acid, a close isomer, highlighting a viable synthetic route. niscair.res.in Microwave-assisted synthesis has also emerged as an efficient method for preparing quinazolinone derivatives from anthranilic acids, offering advantages in terms of reaction time and yield. nih.gov

The development of new synthetic methodologies that are more efficient, sustainable, and have a broader substrate scope is a continuous effort in organic chemistry. The use of this compound in multicomponent reactions or in catalyst-driven processes to construct complex molecular frameworks in a single step is a promising avenue for future research.

| Potential Heterocyclic Product | Starting Material | Key Reagents | Significance of Product |

| Substituted Benzoxazinone | This compound | Acetic Anhydride, Benzoyl Chloride | Versatile synthetic intermediate |

| Substituted Quinazolinone | Corresponding Benzoxazinone | Hydrazine, Amines | Biologically active scaffolds |

| Other Fused Heterocycles | This compound | Various bifunctional reagents | Exploration of new chemical space |

Advanced Computational Modeling for Structure-Reactivity Prediction

In recent years, computational chemistry has become an indispensable tool in chemical research, providing deep insights into molecular structure, properties, and reactivity. For a molecule like this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can offer predictive power that guides experimental work.

DFT calculations can be employed to understand the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity. For instance, the MEP can identify the most likely sites for electrophilic and nucleophilic attack. In the case of this compound, this would help in predicting the regioselectivity of its reactions.

Studies on related substituted benzoic acids have demonstrated the utility of these computational approaches. For example, DFT calculations have been used to correlate the electronic structure of substituted benzoic acids with their experimental pKa values. psu.edu Such studies can be extended to this compound to predict its acidity and basicity, which are fundamental properties influencing its behavior in different chemical environments. A computational investigation into the protonation sites of aminobenzoic acid isomers revealed that while para-aminobenzoic acid is protonated on the carboxylic acid, the ortho and meta isomers are protonated on the amine group in the gas phase, a distinction driven by a combination of inductive and resonance effects. nih.gov

Furthermore, computational modeling can be used to simulate reaction mechanisms and predict the feasibility and outcomes of novel synthetic routes. By calculating the energy profiles of potential reaction pathways, researchers can identify the most favorable conditions and reagents, thereby saving significant experimental time and resources. For example, DFT studies on 2-amino-5-halobenzoic acids have provided insights into their vibrational spectra and intramolecular interactions, which are crucial for understanding their stability and reactivity. nih.gov As computational methods continue to improve in accuracy and efficiency, their application to molecules like this compound will undoubtedly accelerate the discovery of its new applications.

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | Electronic Structure (HOMO, LUMO, MEP) | Predicts reactivity and reaction sites |

| DFT and other methods | pKa Values | Understanding acid-base properties |

| Reaction Pathway Modeling | Transition States and Energy Barriers | Guiding synthetic strategy and predicting product formation |

| Natural Bond Orbital (NBO) Analysis | Intramolecular Interactions | Assessing molecular stability |

Exploration of Supramolecular Chemistry and Co-crystallization

Supramolecular chemistry, the chemistry "beyond the molecule," focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. This compound is an excellent candidate for exploration in this field due to its multiple hydrogen bond donors (amine and carboxylic acid) and acceptors (carboxylic acid and the potential for the bromine to act as a halogen bond acceptor). These functional groups can participate in the formation of robust and predictable intermolecular interactions, known as supramolecular synthons. nih.gov

The carboxylic acid group can form strong hydrogen bonds, often leading to the formation of dimers. The amino group can also participate in hydrogen bonding, acting as a donor. The interplay between these groups can lead to the formation of various supramolecular architectures, such as chains, tapes, and sheets. The bromine atom introduces the possibility of halogen bonding, a non-covalent interaction that is gaining increasing recognition as a powerful tool in crystal engineering. Halogen bonding can direct the assembly of molecules in a highly directional and specific manner. mdpi.com

Co-crystallization is a technique that brings together two or more different molecules in a single crystal lattice through non-covalent interactions. This approach is widely used in the pharmaceutical industry to modify the physicochemical properties of active pharmaceutical ingredients, such as solubility and stability. Given its array of functional groups, this compound could be an excellent co-former in co-crystallization studies. For instance, the co-crystallization of para-aminobenzoic acid (PABA) with various N-heterocyclic compounds has been shown to result in the formation of robust hydrogen-bonded assemblies. rsc.org The principles from these studies can be applied to this compound.

The combination of hydrogen and halogen bonding in the same system can lead to the formation of complex and interesting supramolecular organic frameworks (SOFs). Research on other halogenated benzoic acids has shown that these interactions can work cooperatively to build extended networks. The study of how the specific substitution pattern of this compound influences the competition and cooperation between different non-covalent interactions is a fertile ground for future research. This could lead to the design of new materials with tailored properties, such as porous materials for gas storage or separation, or new crystalline forms of functional molecules.

| Supramolecular Synthon | Interacting Groups | Resulting Architecture |

| Carboxylic Acid Dimer | -COOH --- HOOC- | Dimeric units, chains |

| Acid-Amine Heterosynthon | -COOH --- H2N- | Chains, sheets |

| Halogen Bonding | C-Br --- O/N | Directional control of packing |

| Combined Synthons | Multiple interactions | Complex 3D networks, co-crystals |

Q & A

Q. What are the common synthetic routes for 5-amino-2-bromo-3-methylbenzoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with bromination and functional group modifications. For analogous compounds (e.g., 5-Bromo-2-(phenylamino)benzoic acid), catalytic coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination) are employed at elevated temperatures (~403 K) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (e.g., acetone evaporation) ensures high purity (>95%) .

- Key Considerations :

- Monitor reaction progress with TLC or HPLC to avoid byproducts.

- Optimize solvent polarity during crystallization to enhance yield .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .

- X-ray Diffraction : Single-crystal analysis confirms molecular geometry (e.g., dihedral angles between substituents) and hydrogen-bonding patterns (e.g., acid-acid dimers) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 244.98 for CHBrNO) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Avoid prolonged exposure to moisture, as carboxylic acids may hydrolyze. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can assess shelf life .

Advanced Research Questions

Q. How do substituent positions (bromo, amino, methyl) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from the methyl group at C3 may reduce reaction rates .

- Amino Group : Directs electrophilic substitution (e.g., nitration) to para positions. Protect with Boc or Fmoc groups during harsh reactions .

- Data Analysis : Compare yields in Pd-catalyzed reactions with/without methyl substitution (e.g., 60–75% vs. 40–55% yields) .

Q. How can conflicting data on melting points or spectral assignments be resolved?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to detect impurities.

- Controlled Replication : Reproduce synthesis under standardized conditions (e.g., 403 K, 24 hrs) .

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 2-amino-3-bromobenzoic acid, mp 173–175°C ).

Q. What strategies mitigate challenges in regioselective functionalization of the benzene ring?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products